Ethyl fumarate
Overview
Description
Ethyl fumarate is a chemical compound with the molecular formula C6H8O4 . It is also known as the monoethyl ester form of fumaric acid . It is used as a pesticide or comonomer for the production of polystyrene .
Synthesis Analysis
Fumaric acid, from which ethyl fumarate is derived, is produced on a large scale by the petrochemical route. The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . Chemical synthesis of fumaric acid is the main commercially available method with a production of more than 90,000 tones/year .Molecular Structure Analysis
The molecular structure of ethyl fumarate consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .Chemical Reactions Analysis
While specific chemical reactions involving ethyl fumarate are not detailed in the search results, it’s known that fumaric acid, from which ethyl fumarate is derived, is produced by thermal or catalytic irreversible isomerization from maleic acid obtained from its anhydride by heating in presence of water .Physical And Chemical Properties Analysis
Ethyl fumarate is a colorless liquid . The average mass is 144.125 Da and the monoisotopic mass is 144.042252 Da .Scientific Research Applications
1. Neurological Applications
Ethyl fumarate and its derivatives have shown potential in neurological research, particularly in the treatment of multiple sclerosis (MS). Research indicates that ethyl pyruvate, a derivative of ethyl fumarate, can ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of MS. This effect is achieved by influencing encephalitogenic T cells and macrophages in the central nervous system and gut-associated lymphoid tissue, leading to a reduction in inflammation (Djedovic et al., 2017).
2. Polymer Science
Ethyl fumarate has applications in polymer science, particularly in copolymerizations with other materials like styrene and vinyl acetate. The radical copolymerizations of ethyl fumarate with these materials have been studied to understand monomer reactivity ratios and copolymer compositions (Bevington, Johnson, & Sheen, 1971). Additionally, the synthesis and application of liquid crystalline polymers from fumarates containing mesogenic groups have been explored, highlighting the versatility of ethyl fumarate in materials science (Shiraishi & Sugiyama, 1990).
3. Antimicrobial Properties
Ethyl fumarate derivatives have demonstrated antimicrobial properties. Studies on ethyl salicyl fumarate and ethyl furfuryl fumarate have shown effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, indicating potential uses in antimicrobial applications (Jumina, Tahir, & Zulkarnain, 2005).
4. Food Preservation
In food science, ethyl fumarate derivatives like starch ethyl fumarate have been synthesized and studied for their inhibitory effects on food spoilage organisms. This research suggests potential applications in food preservation and safety (Zhiyong, 2009).
5. Biomedical Applications
Fumarate-based polymers, including those derived from ethyl fumarate, have been extensively studied for biomedical applications. These polymers are used in tissue regeneration and drug delivery, highlighting their biocompatibility and utility in medical fields (Gaihre et al., 2020).
Safety And Hazards
Ethyl fumarate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Fumaric acid, from which ethyl fumarate is derived, is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . This suggests potential future directions for the use and production of ethyl fumarate.
properties
IUPAC Name |
(E)-4-ethoxy-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMOEINVGRTEX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt) | |
Record name | Ethyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701021503 | |
Record name | Ethyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monoethyl fumarate | |
CAS RN |
2459-05-4 | |
Record name | Monoethyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2459-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W849NG2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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